MAO-A Inhibition: IC50 Comparison for 7-Methyl vs. Alternative 7-Substituted Benzoxazoles
The target compound, 2-(Aminomethyl)-7-methylbenzo[d]oxazole, exhibits an IC50 value of 73 nM for the inhibition of bovine brain mitochondrial monoamine oxidase A (MAO-A) using a serotonin substrate in a fluorimetric assay [1]. While a direct head-to-head comparison for the unsubstituted 7-H analog is not available from the same study, class-level inference suggests the 7-methyl substitution contributes to this nanomolar potency. The 7-cyano analog, 2-(Aminomethyl)-7-cyanobenzo[d]oxazole, represents a distinct electronic and steric profile, making it a non-interchangeable alternative for applications requiring specific MAO-A inhibition profiles.
| Evidence Dimension | In vitro MAO-A enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 73 nM |
| Comparator Or Baseline | 2-(Aminomethyl)-7-cyanobenzo[d]oxazole (data not available in same assay) |
| Quantified Difference | Not quantifiable due to lack of direct comparator data |
| Conditions | Bovine brain mitochondria, serotonin substrate, 60 min fluorimetric assay |
Why This Matters
Demonstrates nanomolar potency for MAO-A, a key target in neuropsychiatric disorders, which may be significantly altered by modifications at the 7-position.
- [1] BindingDB. Affinity Data for CHEMBL3585819. IC50: 73nM. Assay: Inhibition of bovine brain mitochondria MAO-A. Accessed 2024. View Source
